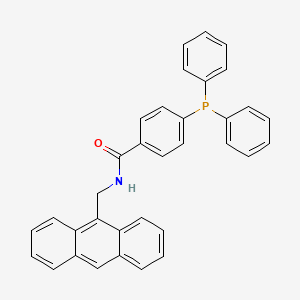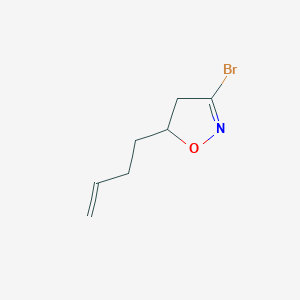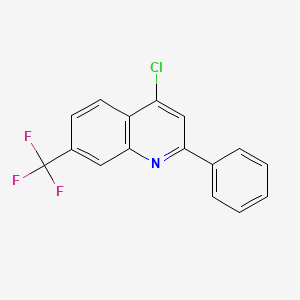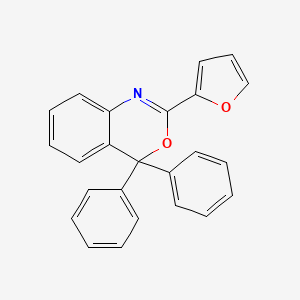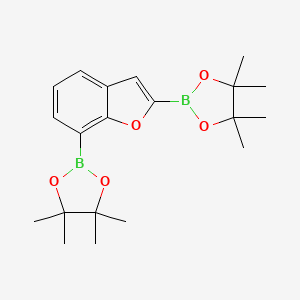
1-(1,1,2,2-Tetrafluoroethyl)cyclohexanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,1,2,2-Tetrafluoroethyl)cyclohexanecarboxylic acid is a fluorinated organic compound with the molecular formula C₉H₁₂F₄O₂ It is characterized by the presence of a cyclohexane ring substituted with a tetrafluoroethyl group and a carboxylic acid functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(1,1,2,2-Tetrafluoroethyl)cyclohexanecarboxylic acid can be synthesized through several methods. One common approach involves the reaction of cyclohexanecarboxylic acid with tetrafluoroethylene under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures and pressures to facilitate the addition of the tetrafluoroethyl group to the cyclohexane ring .
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to produce this compound efficiently .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(1,1,2,2-Tetrafluoroethyl)cyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or esters.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The tetrafluoroethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
1-(1,1,2,2-Tetrafluoroethyl)cyclohexanecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying the effects of fluorinated groups on biological systems.
Industry: Used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation
Wirkmechanismus
The mechanism of action of 1-(1,1,2,2-Tetrafluoroethyl)cyclohexanecarboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the tetrafluoroethyl group can participate in hydrophobic interactions. These interactions can influence the compound’s reactivity and its ability to interact with biological molecules .
Vergleich Mit ähnlichen Verbindungen
- 1-(1,1,2,2-Tetrafluoroethyl)cyclopentanecarboxylic acid
- 1-(1,1,2,2-Tetrafluoroethyl)cyclohexane-1-carboxylic acid
- 1,1,2,2-Tetrafluoroethyl ethyl ether
Uniqueness: 1-(1,1,2,2-Tetrafluoroethyl)cyclohexanecarboxylic acid is unique due to its specific substitution pattern and the presence of both a cyclohexane ring and a tetrafluoroethyl group. This combination imparts distinct chemical and physical properties, such as high thermal stability and resistance to chemical degradation, making it valuable in various applications .
Eigenschaften
CAS-Nummer |
144194-04-7 |
|---|---|
Molekularformel |
C9H12F4O2 |
Molekulargewicht |
228.18 g/mol |
IUPAC-Name |
1-(1,1,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C9H12F4O2/c10-6(11)9(12,13)8(7(14)15)4-2-1-3-5-8/h6H,1-5H2,(H,14,15) |
InChI-Schlüssel |
LJIPDHDAWUUROB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)(C(=O)O)C(C(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


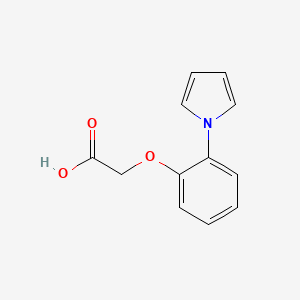

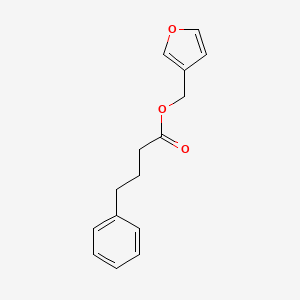
![5H-1,3-Dithiolo[4,5-c]pyrrole, 2-(5H-1,3-dithiolo[4,5-c]pyrrol-2-ylidene)-](/img/structure/B12897191.png)
![N-[1-(5-Ethyl-1,3-oxazol-2-yl)ethyl]-3-formamido-2-hydroxybenzamide](/img/structure/B12897193.png)
![4-(4-Methyl-6-phenylimidazo[1,5-a]pyrimidin-2-yl)morpholine](/img/structure/B12897200.png)

![5-[[4-[(3,4,5-trimethoxyphenyl)methyl]oxolan-3-yl]methyl]-1,3-benzodioxole](/img/structure/B12897221.png)
